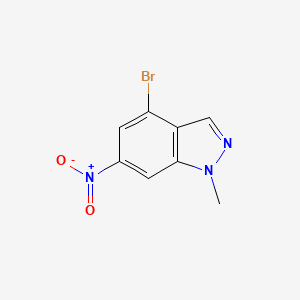
(2S)-2-(azetidin-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(azetidin-1-yl)propan-1-ol is a chiral compound that features an azetidine ring attached to a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(azetidin-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of azetidine with a suitable chiral precursor under controlled conditions. For instance, the reaction of azetidine with (S)-propylene oxide in the presence of a base can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(azetidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more saturated cyclic amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like tosyl chloride (TsCl) and thionyl chloride (SOCl₂) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (2S)-2-(azetidin-1-yl)propanal or (2S)-2-(azetidin-1-yl)propanone.
Reduction: Formation of (2S)-2-(azetidin-1-yl)propanamine.
Substitution: Formation of various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(azetidin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(azetidin-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and hydroxyl group play crucial roles in binding interactions and the overall pharmacophore of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(azetidin-1-yl)propan-1-ol: The enantiomer of (2S)-2-(azetidin-1-yl)propan-1-ol, differing in the spatial arrangement of atoms.
(2S)-2-(pyrrolidin-1-yl)propan-1-ol: A similar compound with a pyrrolidine ring instead of an azetidine ring.
(2S)-2-(morpholin-1-yl)propan-1-ol: A compound with a morpholine ring, offering different chemical properties and reactivity.
Uniqueness
This compound is unique due to its azetidine ring, which imparts distinct steric and electronic properties compared to other cyclic amines. This uniqueness makes it valuable in the design of novel compounds with specific biological activities.
Propiedades
IUPAC Name |
(2S)-2-(azetidin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLFVONOIGORQV-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B8221714.png)
![4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B8221729.png)
![tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8221746.png)




